molecular formula C13H16Cl2N2O B8514993 3-Chloro-1-(4-(4-chlorophenyl)piperazin-1-yl)propan-1-one

3-Chloro-1-(4-(4-chlorophenyl)piperazin-1-yl)propan-1-one

Cat. No. B8514993
M. Wt: 287.18 g/mol
InChI Key: OFRGXUCFOHACEM-UHFFFAOYSA-N
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Patent
US08383631B2

Procedure details

1-(4-Chlorophenyl)piperazine dihydrochloride (1.88 g, 6.973 mmol) was dissolved in methylene chloride and, after slowly adding triethylamine (1.9 mL, 13.946 mmol) at 0° C., stirred for 5 minutes. After adding 3-chloropropionyl chloride (0.67 mL, 6.973 mmol), the reaction solution was stirred at room temperature. After extracting with methylene chloride, the organic layer was dried with desiccant and then filtered. The filtrate was concentrated and purified by column chromatography (EtOAc/hexane, 4:1). A target compound (1.03 g, 3.586 mmol, 51.5%) was yielded as white solid.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Yield
51.5%

Identifiers

REACTION_CXSMILES
Cl.Cl.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1.C(N(CC)CC)C.[Cl:23][CH2:24][CH2:25][C:26](Cl)=[O:27]>C(Cl)Cl>[Cl:23][CH2:24][CH2:25][C:26]([N:13]1[CH2:14][CH2:15][N:10]([C:7]2[CH:6]=[CH:5][C:4]([Cl:3])=[CH:9][CH:8]=2)[CH2:11][CH2:12]1)=[O:27] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
Cl.Cl.ClC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.67 mL
Type
reactant
Smiles
ClCCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extracting with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic layer was dried with desiccant and
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (EtOAc/hexane, 4:1)

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)N1CCN(CC1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.586 mmol
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 51.5%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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